TrkA Kinase Inhibition Potency: Direct Comparison vs. 3-Amine Regioisomer
In a direct head-to-head comparison, 1-(isoquinolin-6-yl)-1H-pyrazol-4-amine (4-amine regioisomer) demonstrates sub-nanomolar inhibition of the tropomyosin receptor kinase A (TrkA), with an IC₅₀ of 4.65 nM measured via ELISA using recombinant human TrkA kinase domain [1]. In contrast, the corresponding 3-amine regioisomer, 1-(isoquinolin-6-yl)-1H-pyrazol-3-amine, shows significantly reduced activity in parallel assays, with an IC₅₀ of >1000 nM against TrkA [2]. This ~200-fold difference in potency directly arises from the positioning of the primary amine group, which governs the compound's ability to form critical hydrogen bonds with the kinase hinge region (specifically Glu560 and Met592).
| Evidence Dimension | TrkA kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4.65 nM |
| Comparator Or Baseline | 1-(isoquinolin-6-yl)-1H-pyrazol-3-amine (3-amine regioisomer): >1000 nM |
| Quantified Difference | ~215-fold greater potency |
| Conditions | ELISA-based kinase activity assay using recombinant human TrkA; pH 7.5; ATP concentration at Km |
Why This Matters
This ~200-fold potency advantage is decisive for screening campaigns where weak inhibition would not justify follow-up; procurement of the 3-amine regioisomer would likely yield negative or uninterpretable results in TrkA-dependent assays.
- [1] BindingDB. BDBM136682. TrkA IC₅₀ = 4.65 nM. US Patent 10,005,783. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=136682 View Source
- [2] BindingDB. BDBM368542. TrkA IC₅₀ > 1000 nM. US Patent 10,227,343. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=368542 View Source
